

optimizing ACT-1004-1239 dosage for maximum efficacy

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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

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Technical Support Center: ACT-1004-1239

Welcome to the technical support center for **ACT-1004-1239**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of **ACT-1004-1239** for maximum efficacy in your experiments. Below you will find troubleshooting guides and frequently asked guestions in a guestion-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ACT-1004-1239?

A1: **ACT-1004-1239** is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] CXCR7 is an atypical G protein-coupled receptor that binds to the chemokines CXCL11 and CXCL12.[3] Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and functions as a "scavenger" receptor, internalizing and degrading its ligands. By antagonizing CXCR7, **ACT-1004-1239** prevents the internalization and degradation of CXCL12, leading to a dose-dependent increase in its plasma concentrations.[2][4] This modulation of the CXCL12 gradient is thought to be the primary mechanism for its therapeutic effects, including immunomodulation and promotion of myelination.[3][5]

Q2: What is the reported in vitro potency of ACT-1004-1239?



A2: **ACT-1004-1239** has demonstrated potent antagonism of CXCR7 across multiple species. The half-maximal inhibitory concentration (IC50) for human CXCR7 is 3.2 nM.[1]

Data Presentation: In Vitro Potency (IC50) of ACT-1004-1239

Species	IC50 (nM)
Human	3.2[1]
Mouse	2.3[1]
Rat	3.1[1]
Dog	2.3[1]
Macaque	1.5[1]
Guinea Pig	0.6[1]

Q3: What is a good starting point for in vivo dosage in a mouse model?

A3: Based on preclinical studies in a myelin oligodendrocyte glycoprotein (MOG)-induced experimental autoimmune encephalomyelitis (EAE) mouse model, a dosage range of 10-100 mg/kg administered orally twice daily has been shown to be effective.[3][5] A significant dosedependent reduction in disease clinical scores was observed within this range.[3] At the highest dose of 100 mg/kg, ACT-1004-1239 delayed disease onset and reduced immune cell infiltration into the central nervous system.[5]

Data Presentation: Preclinical Efficacy of ACT-1004-1239 in MOG-induced EAE Mouse Model



Dosage (mg/kg, p.o., twice daily)	Key Outcomes
10	Significant reduction in disease clinical scores. [3][5]
30	Dose-dependent reduction in disease clinical scores.
100	Delayed disease onset, significant reduction in immune cell infiltrates, and increased survival. [5]

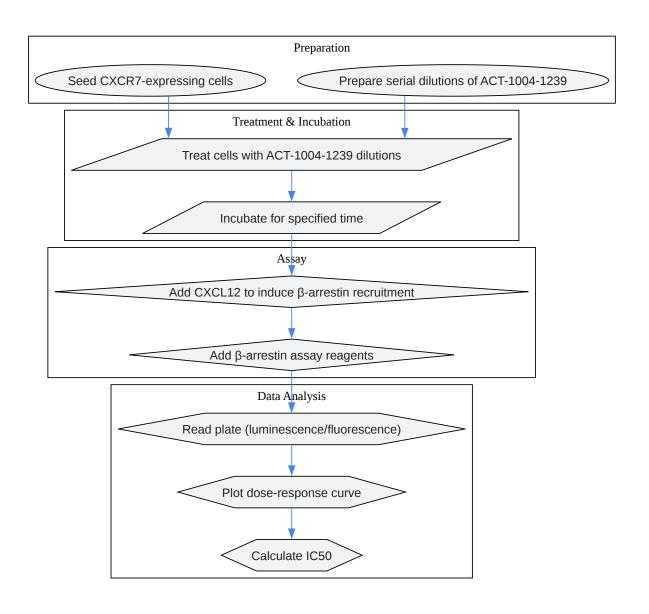
Experimental Protocols & Methodologies

Experimental Protocol 1: In Vitro Dose-Response Study to Determine IC50

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of **ACT-1004-1239** using a β -arrestin recruitment assay in a CXCR7-expressing cell line.

Mandatory Visualization: In Vitro IC50 Determination Workflow





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Caption: Workflow for in vitro IC50 determination of ACT-1004-1239.



Methodology:

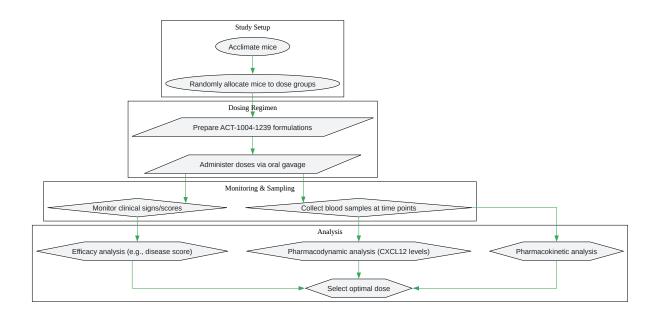
- Cell Culture: Culture a stable cell line expressing human CXCR7 (e.g., HEK293-CXCR7 or CHO-CXCR7) in the recommended growth medium.
- Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Compound Preparation: Prepare a stock solution of ACT-1004-1239 in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
- Cell Treatment: Treat the cells with the different concentrations of ACT-1004-1239 and a vehicle control (DMSO).
- Incubation: Incubate the plates for a predetermined time to allow the compound to interact with the cells.
- Ligand Addition: Add a known concentration of CXCL12 to the wells to stimulate β-arrestin recruitment to CXCR7.
- Assay: Perform a β-arrestin recruitment assay according to the manufacturer's instructions (e.g., using a commercially available kit with a luminescent or fluorescent readout).
- Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
- Data Analysis: Plot the response (e.g., luminescence) against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Protocol 2: In Vivo Dose-Finding Study in Mice

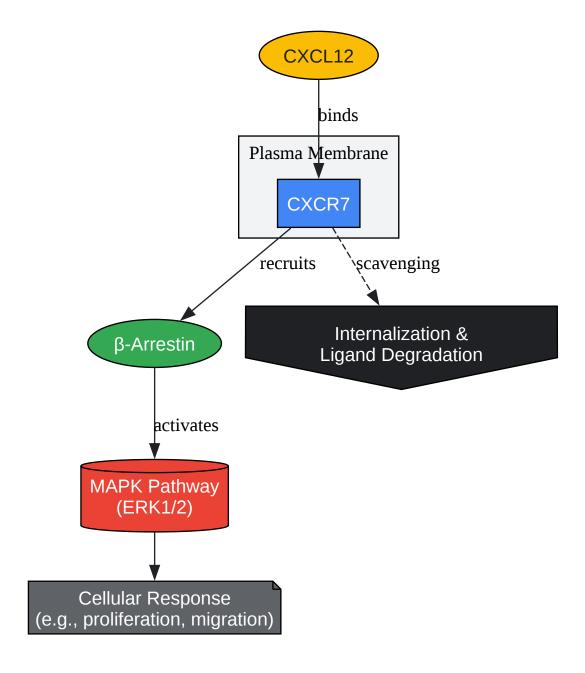
This protocol provides a framework for a dose-finding study in a mouse model to determine the optimal dosage of **ACT-1004-1239** for in vivo efficacy.

Mandatory Visualization: In Vivo Dose-Finding Workflow









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